

Spectroscopic Profile of N-Cyclohexylacetacetamide: A Technical Guide

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Compound of Interest

Compound Name: **N-Cyclohexylacetacetamide**

Cat. No.: **B074488**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cyclohexylacetacetamide**, a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside an analysis of expected mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of **N-Cyclohexylacetacetamide**.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|--------------------------------|--------------------------------|---------------|-------------|
| CH ₃ (acetyl group) | 2.1 - 2.3 | Singlet | 3H |
| CH ₂ (acetyl group) | 3.3 - 3.5 | Singlet | 2H |
| CH (cyclohexyl, attached to N) | 3.6 - 3.8 | Multiplet | 1H |
| CH ₂ (cyclohexyl) | 1.0 - 1.9 | Multiplet | 10H |
| NH (amide) | 7.5 - 8.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |
|--------------------------------|--------------------------------|
| CH ₃ (acetyl group) | 25 - 35 |
| CH ₂ (acetyl group) | 45 - 55 |
| C=O (amide) | 165 - 175 |
| C=O (ketone) | 200 - 210 |
| CH (cyclohexyl, attached to N) | 50 - 60 |
| CH ₂ (cyclohexyl) | 20 - 40 |

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

| Vibrational Mode | Predicted Frequency (cm ⁻¹) | Intensity |
|--------------------------------|---|-----------|
| N-H Stretch (amide) | 3250 - 3400 | Medium |
| C-H Stretch (sp ³) | 2850 - 3000 | Strong |
| C=O Stretch (ketone) | 1710 - 1730 | Strong |
| C=O Stretch (amide I band) | 1640 - 1680 | Strong |
| N-H Bend (amide II band) | 1520 - 1570 | Medium |

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.^{[2][3]} The electron ionization (EI) mass spectrum of **N-Cyclohexylacetacetamide** is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |
|-----|---|--------------------------------------|
| 169 | [C ₉ H ₁₅ NO] ⁺ | Molecular Ion (M ⁺) |
| 126 | [M - CH ₃ CO] ⁺ | Loss of the acetyl group |
| 98 | [C ₆ H ₁₀ N] ⁺ | Fragmentation of the cyclohexyl ring |
| 83 | [C ₆ H ₁₁] ⁺ | Cyclohexyl cation |
| 57 | [CH ₃ COCH ₂] ⁺ | Acetonyl cation |
| 43 | [CH ₃ CO] ⁺ | Acetyl cation (base peak) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Cyclohexylacetacetamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[\[2\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used. Key parameters include the number of scans, relaxation delay, and acquisition time.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

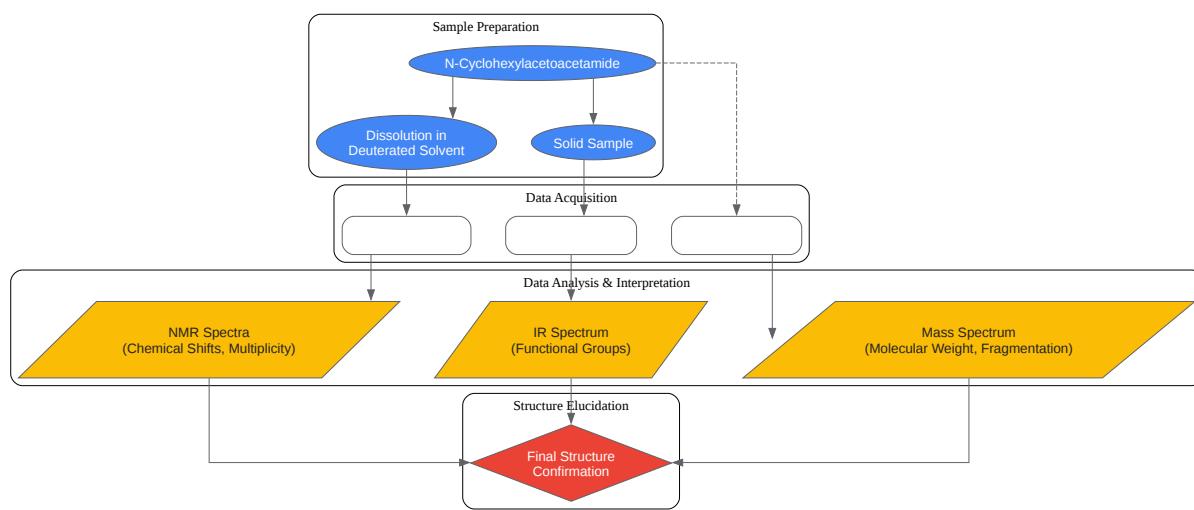
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **N-Cyclohexylacetacetamide** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Background Spectrum: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Spectrum: Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **N-Cyclohexylacetacetamide**, a direct insertion probe or a gas chromatography inlet can be used.
- Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[\[2\]](#)
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **N-Cyclohexylacetamide**.

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